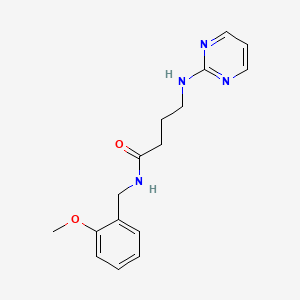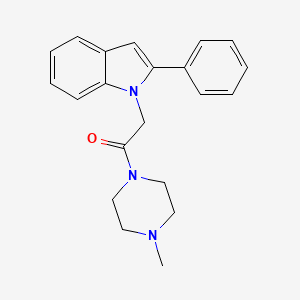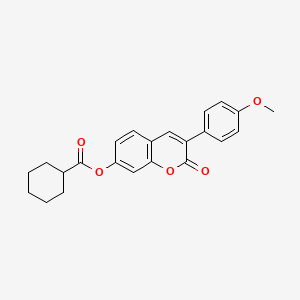
N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxybenzyl group and a pyrimidinylamino group attached to a butanamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with an appropriate amine to form the methoxybenzyl intermediate.
Coupling with Pyrimidinylamine: The methoxybenzyl intermediate is then coupled with 2-pyrimidinylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Butanamide Backbone:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the amide group may yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-4-(2-pyridinylamino)butanamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)pentanamide: Similar structure but with a pentanamide backbone instead of a butanamide backbone.
Uniqueness
N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide is unique due to the specific combination of functional groups and the length of the carbon chain in the backbone. This uniqueness may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-7-3-2-6-13(14)12-20-15(21)8-4-9-17-16-18-10-5-11-19-16/h2-3,5-7,10-11H,4,8-9,12H2,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
MREHOZKZPPDOBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11151548.png)


![8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11151561.png)
![methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11151562.png)
![3-methyl-1-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151569.png)
![7-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11151570.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11151573.png)
![2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B11151575.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11151587.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11151589.png)
![5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11151591.png)
![2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11151608.png)
![1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11151613.png)
